![molecular formula C21H20O6 B14632332 4-Oxo-8-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid CAS No. 53873-79-3](/img/structure/B14632332.png)
4-Oxo-8-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-8-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid is a chemical compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 4-Oxo-8-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the phenoxypentyl group: This step involves the attachment of the phenoxypentyl group to the chromene core through an etherification reaction.
Oxidation and carboxylation: The final steps involve oxidation to introduce the oxo group and carboxylation to form the carboxylic acid functionality.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Oxo-8-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functionalities.
Substitution: The phenoxypentyl group can be substituted with other groups using suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Oxo-8-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 4-Oxo-8-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: This can modulate their activity and lead to therapeutic effects.
Scavenging free radicals: Its antioxidant properties can help protect cells from oxidative damage.
Inhibiting inflammatory pathways: This can reduce inflammation and provide relief from related conditions.
Vergleich Mit ähnlichen Verbindungen
4-Oxo-8-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid can be compared with other chromene derivatives, such as:
4-Oxo-4H-chromene-2-carboxylic acid: Lacks the phenoxypentyl group, which may affect its biological activity.
8-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid: Lacks the oxo group, which may influence its reactivity and properties.
4-Oxo-8-((5-phenoxypentyl)oxy)-4H-chromene: Lacks the carboxylic acid functionality, which may impact its solubility and biological interactions.
The presence of the phenoxypentyl group, oxo group, and carboxylic acid functionality in 4-Oxo-8-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid makes it unique and potentially more versatile in its applications.
Eigenschaften
CAS-Nummer |
53873-79-3 |
|---|---|
Molekularformel |
C21H20O6 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
4-oxo-8-(5-phenoxypentoxy)chromene-2-carboxylic acid |
InChI |
InChI=1S/C21H20O6/c22-17-14-19(21(23)24)27-20-16(17)10-7-11-18(20)26-13-6-2-5-12-25-15-8-3-1-4-9-15/h1,3-4,7-11,14H,2,5-6,12-13H2,(H,23,24) |
InChI-Schlüssel |
ZGCHFKORPZIIKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCCCCOC2=CC=CC3=C2OC(=CC3=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane](/img/structure/B14632249.png)
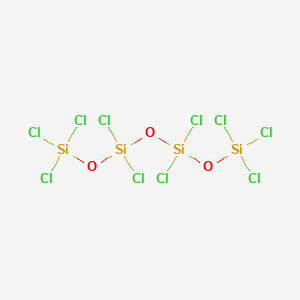

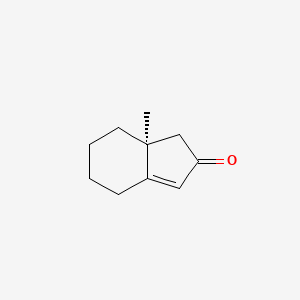

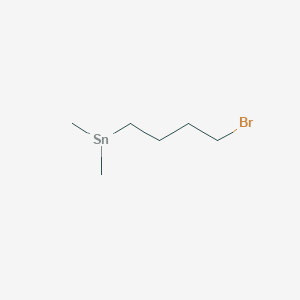
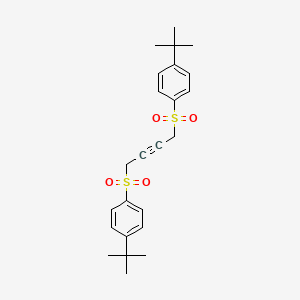
![1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B14632289.png)
![3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14632294.png)
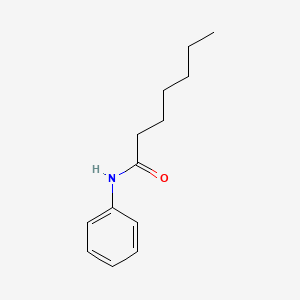
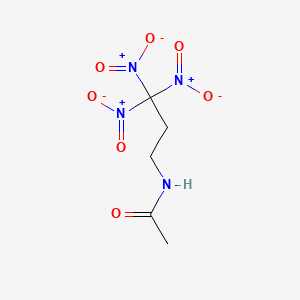


![3-[4-(Dimethylamino)phenyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B14632318.png)
